[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrafluoroborate
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Overview
Description
[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrafluoroborate is a complex organometallic compound. It features a ruthenium center coordinated with various organic ligands, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrafluoroborate involves multiple steps:
Formation of the Ruthenium Complex: The ruthenium precursor is reacted with ligands under controlled conditions to form the desired complex.
Ligand Substitution: Specific ligands are introduced to replace existing ones, optimizing the complex for desired properties.
Purification: The final product is purified using techniques such as chromatography and recrystallization.
Industrial Production Methods
Industrial production typically involves:
Bulk Synthesis: Large-scale reactors are used to synthesize the compound under optimized conditions.
Automation: Automated systems ensure precise control over reaction parameters.
Quality Control: Rigorous testing ensures the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrafluoroborate undergoes various reactions:
Oxidation: The ruthenium center can be oxidized, altering the compound’s properties.
Reduction: Reduction reactions can modify the oxidation state of ruthenium.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, hydrogen gas.
Solvents: Organic solvents like dichloromethane, toluene.
Major Products
The products depend on the specific reaction conditions and reagents used. Common products include modified ruthenium complexes with different ligands.
Scientific Research Applications
[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrafluoroborate has diverse applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Investigated for its potential in biological imaging and as a therapeutic agent.
Medicine: Explored for its anticancer properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: Interacts with specific proteins and enzymes.
Pathways: Modulates signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrafluoroborate is unique due to its specific ligand arrangement and the presence of a ruthenium center, which imparts distinct catalytic and biological properties.
Properties
Molecular Formula |
C31H35BF4N2O2RuS |
---|---|
Molecular Weight |
687.6 g/mol |
IUPAC Name |
[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrafluoroborate |
InChI |
InChI=1S/C21H21N2O2S.C10H14.BF4.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;2-1(3,4)5;/h2-15,20-21H,22H2,1H3;4-8H,1-3H3;;/q-1;;-1;+2/t20-,21-;;;/m1.../s1 |
InChI Key |
BMEOXNQRLZPIDE-AGEKDOICSA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N.[Ru+2] |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.[Ru+2] |
Origin of Product |
United States |
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